
Deoxy Donepezil Hydrochloride
Overview
Description
Donepezil hydrochloride is a reversible acetylcholinesterase (AChE) inhibitor approved for Alzheimer’s disease (AD) treatment. Its chemical name is 2-[(1-benzyl-4-piperidinyl)methyl]-5,6-dimethoxy-1-indanone hydrochloride, with a molecular formula of C₂₄H₂₉NO₃·HCl and a molecular weight of 415.95 . It selectively inhibits AChE over butyrylcholinesterase (BuChE) (IC₅₀ = 31 ± 5.12 nM for AChE vs. 5400 ± 95 nM for BuChE; selectivity index = 174.19) . Clinical trials demonstrate significant improvements in cognitive function (ADAS-cog) and global assessment scores (CIBIC-plus) at doses of 5–10 mg/day, with plasma concentrations correlating with AChE inhibition (63.9–74.7% at 5–10 mg) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Donepezil Hydrochloride typically involves several key steps:
Formation of the Piperidine Nucleus: The initial step involves the formation of the piperidine nucleus, which is a core component of the Donepezil structure.
Introduction of the Indanone Moiety: The indanone moiety is introduced through a series of condensation reactions.
Reduction and Benzylation: The compound undergoes reduction using a palladium-carbon catalyst in the presence of acetic acid in methanol, followed by catalytic hydrogenation and benzylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous-flow synthesis methods, which are more efficient and environmentally friendly. These methods involve the use of heterogeneous catalysis and hydrogenation processes, with water being the sole byproduct .
Chemical Reactions Analysis
Types of Reactions: Deoxy Donepezil Hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chloramine-T in acidic medium.
Reduction: Palladium-carbon catalyst, acetic acid, methanol.
Substitution: Various reagents depending on the functional groups being introduced.
Major Products: The major products formed from these reactions include intermediates that are further processed to yield this compound.
Scientific Research Applications
Deoxy Donepezil Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Deoxy Donepezil Hydrochloride exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine. This inhibition results in increased concentrations of acetylcholine in the synaptic cleft, enhancing cholinergic transmission in the central nervous system. The compound binds reversibly and noncompetitively to the enzyme, preventing the breakdown of acetylcholine and thereby improving cognitive function .
Comparison with Similar Compounds
Deoxy Donepezil Hydrochloride: Structural and Functional Context
This compound (CAS: 1034439-57-0) is a structural analog or impurity of donepezil, likely differing by the absence of an oxygen atom in the indanone or methoxy groups . Limited data exist on its pharmacological activity, but it is classified as a synthetic intermediate in pharmaceutical production .
Comparative Analysis with Similar Compounds
Potency and Selectivity
Key Findings :
- Donepezil exhibits 10–100× higher AChE potency than galantamine and rivastigmine .
- Its selectivity for AChE over BuChE (174.19) surpasses rivastigmine (1.81) and most synthetic analogs (<40) .
- Deoxy donepezil’s activity remains unquantified, but structural modifications in analogs (e.g., removal of methoxy groups) generally reduce potency and selectivity .
Pharmacokinetics and Drug Interactions
Key Findings :
Biological Activity
Deoxy Donepezil Hydrochloride is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
This compound (C24H32ClNO2) maintains the core structure of Donepezil but lacks a specific functional group that may influence its pharmacological properties. The primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the availability of ACh, thereby enhancing cholinergic neurotransmission, which is often impaired in Alzheimer’s patients .
Cholinesterase Inhibition
Research indicates that this compound exhibits potent inhibitory effects on both human AChE and butyrylcholinesterase (BuChE). In comparative studies, various derivatives of Donepezil have shown varying degrees of inhibition:
Compound | AChE IC50 (nM) | BuChE IC50 (nM) |
---|---|---|
This compound | TBD | TBD |
Donepezil | 0.4 | 8.13 |
Compound 5 (Derivative) | 0.8 | TBD |
These values suggest that while traditional Donepezil is effective, modifications such as those seen in Deoxy Donepezil may enhance or alter its efficacy against cholinesterases .
Neuroprotective Effects
In addition to cholinesterase inhibition, this compound has been studied for its neuroprotective properties. Studies have indicated that certain derivatives exhibit significant neuroprotection against oxidative stress-induced neuronal damage. For instance, compounds derived from Donepezil have demonstrated the ability to reduce amyloid-beta (Aβ) aggregation and protect against hydrogen peroxide-induced cytotoxicity .
Clinical Studies and Case Reports
Several clinical studies have evaluated the efficacy of Donepezil and its derivatives in Alzheimer’s disease management:
- Phase 3 Clinical Trials : A multicenter study involving 763 patients demonstrated that donepezil treatment significantly improved cognitive function over a 144-week period. The study highlighted that patients receiving higher doses experienced sustained cognitive benefits compared to placebo groups .
- Case Study : A report on a severely demented patient treated with donepezil indicated improvements in cognitive and functional abilities, suggesting that similar derivatives like Deoxy Donepezil could yield comparable outcomes .
Safety Profile and Adverse Effects
The safety profile of this compound appears consistent with that of its parent compound. Common adverse effects include gastrointestinal disturbances such as nausea and diarrhea, which are generally mild and transient. Long-term studies have shown that serious adverse events are rare but can include cardiovascular issues such as bradycardia .
Q & A
Q. What synthetic routes and characterization methods are recommended for Deoxy Donepezil Hydrochloride?
Basic Research Focus
this compound, a structural analog or impurity of donepezil, is synthesized via modifications to the piperidine or indanone moieties of the parent compound. Key steps include:
- Synthesis : Use reductive alkylation or nucleophilic substitution to introduce the deoxy modification while maintaining stereochemical integrity .
- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) with UV detection (λ = 229–273 nm) for purity assessment, and mass spectrometry (MS) for molecular weight validation .
- Critical Parameters : Monitor reaction intermediates for residual solvents (e.g., chloroform, acetonitrile) using gas chromatography (GC) to meet pharmacopeial standards .
Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound?
Advanced Research Focus
Conflicting pharmacokinetic data may arise from variability in metabolic pathways (e.g., CYP3A4/2D6 interactions) or formulation differences. To address this:
- In Vitro/In Vivo Correlation (IVIVC) : Use microsomal assays to quantify CYP enzyme inhibition (Ki values) and cross-reference with clinical plasma concentrations (typical range: 164 nM for donepezil) .
- Study Design : Include control groups for enzyme induction/repression and validate bioanalytical methods (e.g., LC-MS/MS) to detect this compound and its metabolites in plasma .
Q. What analytical methods ensure accurate quantification of this compound in bulk drug substances?
Basic Research Focus
- HPLC-UV : Utilize a C18 column with mobile phase methanol/0.1 M HCl (3:1 v/v), flow rate 1.0 mL/min, and detection at 229 nm. System suitability requires ≥5,000 theoretical plates and peak symmetry ≤1.5 .
- Validation : Assess linearity (range: 80–120% of target concentration), precision (RSD ≤2%), and accuracy (recovery 98–102%) per ICH guidelines .
Q. How does this compound interact with acetylcholinesterase (AChE) compared to donepezil?
Advanced Research Focus
this compound may exhibit altered AChE inhibition due to structural differences. To evaluate:
- Enzyme Kinetics : Perform Ellman’s assay with purified AChE. Compare IC50 values and reversibility profiles (donepezil IC50: ~6.7 nM; Deoxy analog expected to differ due to reduced oxygen functionality) .
- Selectivity : Test against butyrylcholinesterase (BuChE) to confirm AChE specificity. Donepezil’s selectivity ratio (AChE/BuChE) is >1,000; deviations in the analog suggest modified binding .
Q. What strategies mitigate impurity formation during this compound synthesis?
Advanced Research Focus
Common impurities include des-benzyl derivatives or oxidation byproducts. Mitigation involves:
- Process Optimization : Control reaction temperature (20–25°C) and pH (4.5–5.5) to minimize side reactions .
- Analytical Monitoring : Use gradient HPLC with photodiode array (PDA) detection to track impurities (relative retention time: 0.8–1.2 vs. main peak) .
- Acceptance Criteria : Limit unspecified impurities to ≤0.1% and total impurities ≤0.5% per pharmacopeial guidelines .
Q. How can extended-release formulations of this compound be developed?
Advanced Research Focus
- Matrix Design : Combine hydrophilic polymers (e.g., HPMC K100LV/K4M) via dry granulation. Optimize using orthogonal experiments with dissolution similarity factor (f2 ≥50) as the critical metric .
- Stability Testing : Conduct accelerated (40°C/75% RH) and long-term (25°C/60% RH) studies. Monitor drug content (HPLC) and impurity profiles over 6–12 months .
Q. What are the implications of combining this compound with cannabidiol (CBD) in neurodegenerative models?
Advanced Research Focus
Preclinical studies suggest synergistic neuroprotection:
- In Vitro Models : Assess neuronal viability using SH-SY5Y cells exposed to oxidative stress (e.g., CuSO4). Measure synergy via combination index (CI <1 indicates potentiation) .
- Mechanistic Studies : Evaluate CBD’s impact on donepezil’s pharmacokinetics (e.g., CYP450 modulation) using hepatic microsomes .
Q. How do crystallinity and solubility profiles affect this compound’s bioactivity?
Basic Research Focus
- Crystallinity : Characterize via X-ray diffraction (XRD). Amorphous forms may enhance solubility but require stability testing .
- Solubility : Determine in biorelevant media (FaSSIF/FeSSIF) using shake-flask method. Donepezil HCl is freely soluble in chloroform; Deoxy analog solubility may differ due to structural changes .
Properties
IUPAC Name |
1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2.ClH/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19;/h3-7,15-16,18,20H,8-14,17H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOSEOQZAOZSMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647785 | |
Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034439-57-0 | |
Record name | Piperidine, 4-[(2,3-dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]-1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1034439-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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